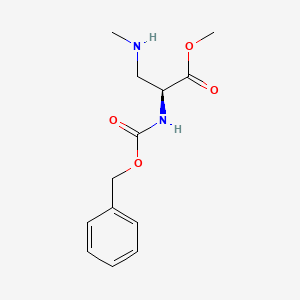

(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(methylamino)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(methylamino)propanoate is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound features a benzyloxycarbonyl (Cbz) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(methylamino)propanoate typically involves the following steps:

-

Protection of the Amino Group: : The starting material, (S)-2-amino-3-(methylamino)propanoic acid, is first protected by reacting with benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. This forms the benzyloxycarbonyl-protected intermediate.

-

Esterification: : The protected amino acid is then esterified using methanol and a catalyst like sulfuric acid or hydrochloric acid to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.

Análisis De Reacciones Químicas

Types of Reactions

(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(methylamino)propanoate undergoes several types of chemical reactions, including:

-

Hydrolysis: : The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

-

Deprotection: : The benzyloxycarbonyl group can be removed using hydrogenation (H₂/Pd-C) or acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.

-

Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the ester or amine groups, to form various derivatives.

Common Reagents and Conditions

Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) in aqueous solution.

Deprotection: Hydrogen gas (H₂) with palladium on carbon (Pd-C) catalyst or trifluoroacetic acid (TFA).

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

Hydrolysis: (S)-2-(((benzyloxy)carbonyl)amino)-3-(methylamino)propanoic acid.

Deprotection: (S)-Methyl 2-amino-3-(methylamino)propanoate.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₁₃H₁₈N₂O₄

- Molecular Weight : 266.29 g/mol

- CAS Number : 138093-73-9

The compound features a methyl group, a benzyloxycarbonyl group, and an amino group, which contribute to its biological activity and chemical reactivity.

Drug Development

(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(methylamino)propanoate serves as a valuable intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance potency and selectivity towards specific biological targets.

Research has indicated that derivatives of this compound may exhibit inhibitory effects on certain enzymes or receptors involved in disease processes. For instance, compounds with similar structures have been investigated for their potential as inhibitors of the platelet glycoprotein IIb/IIIa complex, which plays a crucial role in thrombus formation and cardiovascular diseases .

Peptide Synthesis

The compound is also utilized in peptide synthesis due to its ability to protect amino groups during chemical reactions. The benzyloxycarbonyl (Cbz) protecting group is commonly used in peptide chemistry to prevent unwanted reactions at the amino group while allowing for selective coupling reactions. This property makes it an essential building block for synthesizing more complex peptides and proteins .

Enzyme Inhibition Studies

The compound has been studied for its potential to inhibit specific enzymes that are implicated in various pathological conditions. For example, research has focused on its effects on matrix metalloproteinases (MMPs), which are involved in tissue remodeling and inflammation .

Cancer Research

In cancer research, compounds similar to this compound have been evaluated for their ability to inhibit tumor growth and metastasis. Their mechanism often involves modulation of signaling pathways that regulate cell proliferation and apoptosis.

Case Studies

Mecanismo De Acción

The mechanism of action of (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(methylamino)propanoate depends on its specific application. In peptide synthesis, it acts as a protected amino acid derivative, facilitating the formation of peptide bonds without unwanted side reactions. When used in drug development, its mechanism involves interaction with specific molecular targets, such as enzymes or receptors, to modulate their activity.

Comparación Con Compuestos Similares

Similar Compounds

(S)-Methyl 2-(((tert-butoxycarbonyl)amino)-3-(methylamino)propanoate: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of a benzyloxycarbonyl group.

(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(ethylamino)propanoate: Similar structure but with an ethylamino group instead of a methylamino group.

Uniqueness

(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(methylamino)propanoate is unique due to its specific combination of protecting groups and functional groups, which make it particularly useful in peptide synthesis and as an intermediate in the preparation of various bioactive compounds. Its chiral nature also adds to its value in producing enantiomerically pure substances.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Actividad Biológica

(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(methylamino)propanoate, with CAS number 138093-73-9, is a complex organic compound that has garnered interest in various biological and medicinal research fields. This article delves into its biological activity, synthesis methods, and applications, supported by data tables and relevant case studies.

- Molecular Formula : C₁₃H₁₈N₂O₄

- Molecular Weight : 266.29 g/mol

- CAS Number : 138093-73-9

- MDL Number : MFCD20488029

The compound features a benzyloxycarbonyl group attached to an amino group, which is further linked to a methylamino propanoate moiety. This unique structure contributes to its biological activity and potential therapeutic applications.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Esterification : The reaction of the corresponding acid with methanol under reflux conditions.

- Purification : The product is isolated through filtration and recrystallization.

Table 1: Synthetic Route Overview

| Step | Reaction Type | Conditions |

|---|---|---|

| Esterification | Acid-catalyzed | Reflux with methanol |

| Purification | Filtration | Recrystallization |

Biological Activity

Research indicates that this compound exhibits several biological activities, primarily due to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes relevant in metabolic pathways, potentially influencing drug metabolism and efficacy.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against specific bacterial strains, making it a candidate for antibiotic development.

- Neuroprotective Effects : There is evidence of neuroprotective properties, particularly in models of neurodegenerative diseases.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Enzyme Inhibition | Modulation of metabolic enzymes | |

| Antimicrobial | Inhibition of bacterial growth | |

| Neuroprotection | Protection against neuronal damage |

Case Studies and Research Findings

-

Enzyme Interaction Study :

A study investigated the interaction of this compound with acetylcholinesterase (AChE), revealing significant inhibition at micromolar concentrations. This suggests potential applications in treating conditions like Alzheimer's disease where AChE modulation is beneficial. -

Antimicrobial Efficacy :

Research conducted on various bacterial strains demonstrated that this compound exhibited inhibitory effects comparable to known antibiotics. This positions the compound as a promising candidate for further development in antimicrobial therapies. -

Neuroprotective Mechanism :

A neuroprotective study highlighted the compound's ability to reduce oxidative stress markers in neuronal cell lines subjected to toxic insults. The mechanism appears to involve the modulation of intracellular signaling pathways related to apoptosis.

Propiedades

Número CAS |

138093-73-9 |

|---|---|

Fórmula molecular |

C13H18N2O4 |

Peso molecular |

266.29 g/mol |

Nombre IUPAC |

methyl 3-(methylamino)-2-(phenylmethoxycarbonylamino)propanoate |

InChI |

InChI=1S/C13H18N2O4/c1-14-8-11(12(16)18-2)15-13(17)19-9-10-6-4-3-5-7-10/h3-7,11,14H,8-9H2,1-2H3,(H,15,17) |

Clave InChI |

YZIQHCYMTRFHQW-UHFFFAOYSA-N |

SMILES |

CNCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 |

SMILES canónico |

CNCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.